3-amino-2,2-dimethylcyclopentan-1-ol

Description

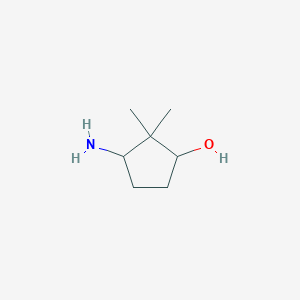

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFQQMJGAWEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2,2 Dimethylcyclopentan 1 Ol and Its Analogues

Stereoselective Synthesis Strategies for Cyclopentane (B165970) Amino Alcohols

The development of stereoselective methods to access specific isomers of 3-amino-2,2-dimethylcyclopentan-1-ol is crucial for elucidating structure-activity relationships in biological studies. Both diastereoselective and enantioselective strategies are paramount in achieving this goal.

Diastereoselective Approaches to this compound Derivatives

The relative stereochemistry between the amino and hydroxyl groups on the cyclopentane ring can be controlled through various diastereoselective reactions. A key strategy involves the reduction of a β-amino ketone precursor, 3-amino-2,2-dimethylcyclopentan-1-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to provide either the syn or anti 1,3-amino alcohols with high selectivity, depending on the N-protecting group. organicchemistrytutor.com While this method has been demonstrated on acyclic systems, the principles can be extended to cyclic analogues like 3-amino-2,2-dimethylcyclopentanone. Chelation-controlled reductions, where the reducing agent coordinates to both the carbonyl oxygen and the amino group, typically favor the formation of the syn diastereomer. Conversely, non-chelating, sterically demanding reducing agents often lead to the anti product by approaching the less hindered face of the carbonyl group, following the Felkin-Anh model.

Another approach involves the diastereoselective reduction of cyclic 3-oxo-amines using biocatalysts. For example, the use of Daucus carota (carrot) has been reported for the reduction of cyclic amino-ketones, affording high yields and enantiomeric excesses. youtube.com This environmentally benign method offers a valuable alternative to traditional metal hydride reagents.

The stereoselectivity of these reductions can be summarized in the following table:

| Reducing System | N-Protecting Group | Predominant Diastereomer | Rationale |

| Samarium(II) Iodide | N-Acyl | syn | Chelation Control |

| Samarium(II) Iodide | N-Aryl | anti | Non-Chelation Control |

| LiAlH(O-t-Bu)₃ | N-Boc | anti (>95:5) | Chelation Control |

| NB-Enantride | N-Boc | syn (5:95) | Felkin-Anh Control |

| Daucus carota | Various | High e.e. | Biocatalytic Recognition |

Enantioselective Synthesis Pathways for Chiral Cyclopentyl Amino Alcohols

Accessing enantiomerically pure this compound requires either the use of chiral starting materials or the application of asymmetric synthesis methodologies. One powerful strategy is the catalytic asymmetric reduction of the prochiral ketone, 2,2-dimethylcyclopentan-1-one, followed by the introduction of the amino group.

The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to chiral secondary alcohols. chemrxiv.org This method has been successfully applied to a wide range of ketones, and its principles are applicable to the synthesis of chiral 2,2-dimethylcyclopentanol.

Alternatively, transition metal-catalyzed asymmetric hydrogenation offers another efficient route. Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands such as BINAP, can achieve high enantioselectivities in the reduction of ketones. nih.gov A reliable stereochemical model for reductions employing BINAP ligands has been developed, allowing for the predictable synthesis of a desired enantiomer. nih.gov

Cyclopentane Ring-Forming Reactions with Integrated Amino Alcohol Motifs

The construction of the cyclopentane ring with the desired amino and hydroxyl functionalities already in place, or as readily convertible precursors, represents an efficient synthetic strategy. Various cycloaddition and cyclization reactions can be employed for this purpose.

A formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, can form polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org This method allows for the construction of two C-C bonds and two contiguous stereogenic centers in a single step.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds. A suitably functionalized acyclic precursor containing both the amino and hydroxyl moieties, or their protected forms, can be cyclized using a ruthenium-based catalyst to form the cyclopentene (B43876) ring, which can then be hydrogenated to the desired cyclopentane.

Functional Group Interconversions and Transformations Leading to this compound

A common synthetic route to this compound involves the strategic introduction and manipulation of functional groups on a pre-existing 2,2-dimethylcyclopentane scaffold. A plausible pathway starts from 2,2-dimethylcyclopentanone (B1329810).

The introduction of the amino group at the C3 position can be achieved through α-amination of the ketone. This can be accomplished by generating the enolate of 2,2-dimethylcyclopentanone and reacting it with an electrophilic nitrogen source, such as an azodicarboxylate. nih.gov Subsequent cleavage of the N-N bond would yield the desired 3-amino-2,2-dimethylcyclopentanone.

Alternatively, 2,2-dimethyl-1,3-cyclopentanedione (B1594933) can serve as a precursor. Conversion of one of the carbonyl groups to an oxime, followed by reduction, would introduce the amino group. The remaining ketone can then be reduced to the alcohol. The hydrogenation of oximes can be achieved using various catalytic systems, providing access to the amino functionality.

Catalytic Methods in the Synthesis of Related Amino Alcohols

Catalytic methods play a pivotal role in the efficient and selective synthesis of amino alcohols. Asymmetric transfer hydrogenation of β-amino ketones, using catalysts derived from chiral diamines and transition metals, is a highly effective method for producing chiral 1,3-amino alcohols.

Furthermore, the umpolung reactivity of imines, where the normal electrophilic character of the imine carbon is reversed, has been exploited in the catalytic asymmetric synthesis of γ-amino ketones. nih.govresearchgate.net While this applies to a different regioisomer, the underlying principles of catalytic activation and stereocontrol are relevant to the broader field of amino ketone and amino alcohol synthesis.

The development of novel catalysts continues to expand the toolkit for the synthesis of complex molecules like this compound. These advancements enable more efficient, selective, and sustainable routes to these valuable compounds.

Stereochemical Investigations of 3 Amino 2,2 Dimethylcyclopentan 1 Ol

Chiral Centers and Theoretical Stereoisomeric Forms of 3-amino-2,2-dimethylcyclopentan-1-ol

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. Specifically, these are C1 (the carbon atom bearing the hydroxyl group) and C3 (the carbon atom bearing the amino group). The carbon at position 2, bonded to two identical methyl groups, is not a chiral center.

The presence of 'n' chiral centers in a molecule can theoretically lead to a maximum of 2n stereoisomers. For this compound, with n=2, there are a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. In some cyclic compounds, the presence of a plane of symmetry can lead to meso forms, reducing the total number of unique stereoisomers; however, in this specific substitution pattern, no meso compound is possible. khanacademy.org

| Parameter | Value/Description |

|---|---|

| Number of Chiral Centers (n) | 2 (at positions C1 and C3) |

| Theoretical Maximum Stereoisomers (2n) | 4 |

| Stereoisomeric Forms | Two pairs of enantiomers |

Determination and Assignment of Absolute Configuration in Related Cyclopentyl Aminols (e.g., Chirooptical properties)

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at each chiral center is a crucial task in stereochemistry. purechemistry.org For complex molecules like substituted cyclopentyl aminols, a combination of experimental techniques and computational methods is often employed. mdpi.comnih.gov

Chiroptical spectroscopy has become an invaluable tool for determining the absolute configurations of chiral molecules. mdpi.comnih.gov These methods rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the difference in absorption or rotation of left- and right-circularly polarized light. purechemistry.orgthieme-connect.de The resulting spectrum, often characterized by Cotton effects, is highly sensitive to the molecule's stereochemistry. thieme-connect.de

Vibrational Circular Dichroism (VCD): This method provides stereochemical information based on the vibrational transitions within the molecule.

A powerful modern approach involves comparing the experimentally measured chiroptical spectra with spectra predicted through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical spectra for all possible stereoisomers, a match with the experimental data allows for an unambiguous assignment of the absolute configuration. mdpi.comnih.gov

Other established methods for determining absolute configuration include:

X-ray Crystallography: This is a definitive method that provides a detailed three-dimensional map of the atomic positions in a crystalline solid, allowing for direct assignment of the absolute configuration. purechemistry.org Its primary limitation is the requirement for a single, high-quality crystal of the compound. mdpi.com

NMR Spectroscopy: While not a primary method for determining absolute configuration on its own, NMR can be used with chiral derivatizing agents or chiral solvating agents. These agents create diastereomeric complexes that exhibit distinct NMR spectra, which can then be analyzed to deduce the configuration. purechemistry.org

| Method | Principle | Key Requirements/Notes |

|---|---|---|

| Chiroptical Spectroscopy (ECD, ORD, VCD) | Measures the differential interaction of the molecule with circularly polarized light. purechemistry.org | Often coupled with quantum chemical calculations for reliable assignment. mdpi.comnih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. purechemistry.org | Requires a suitable single crystal of the compound. mdpi.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries leads to distinguishable NMR signals. purechemistry.org | An indirect method that relies on the formation of appropriate diastereomeric species. |

Diastereomeric Relationships and Resolution Strategies for Substituted Cyclopentane (B165970) Amino Alcohols

The four stereoisomers of this compound have specific relationships. The mirror-image isomers form two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubility. This difference is the basis for their separation.

The process of separating a mixture of enantiomers is known as resolution. For substituted cyclopentane amino alcohols, a common and effective strategy is chromatographic separation using a chiral stationary phase (CSP). nih.gov

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: In this technique, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The efficiency of this separation is characterized by several parameters. nih.gov For a successful preparative separation, a selectivity factor of around 1.15 or higher is generally desired to achieve good resolution. nih.gov

Another classical resolution strategy involves converting the enantiomeric amino alcohols into a mixture of diastereomeric salts by reacting them with a single enantiomer of a chiral acid (a resolving agent). These diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. Following separation, the original enantiomers of the amino alcohol are recovered by removing the resolving agent.

| Chromatographic Parameter | Symbol | Description |

|---|---|---|

| Capacity Factor | k′ | A measure of the time a compound is retained by the stationary phase relative to the mobile phase. nih.gov |

| Selectivity Factor (Separation Factor) | α | The ratio of the capacity factors of the two enantiomers (α = k′2/k′1); it must be greater than 1 for separation to be possible. nih.gov |

| Resolution Factor | Rs | Quantifies the degree of separation between the two peaks corresponding to the enantiomers. A value >1.5 indicates baseline separation. nih.gov |

Reaction Mechanisms and Reactivity Profiles of 3 Amino 2,2 Dimethylcyclopentan 1 Ol Derivatives

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Functionalities

The amino and hydroxyl groups endow the molecule with both nucleophilic and electrophilic characteristics. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. masterorganicchemistry.com

Nucleophilic Character:

Both the nitrogen of the amino group and the oxygen of the hydroxyl group possess lone pairs of electrons, making them effective nucleophiles.

Amino Group: Generally, amines are more nucleophilic than alcohols. msu.edu The amino group of 3-amino-2,2-dimethylcyclopentan-1-ol can readily attack electron-deficient centers (electrophiles) such as alkyl halides or carbonyl carbons in SN2 or nucleophilic addition reactions, respectively.

Hydroxyl Group: While the hydroxyl group is a weaker nucleophile than the amino group in its neutral state, its reactivity can be significantly enhanced. youtube.com Treatment with a strong base deprotonates the alcohol to form a much more nucleophilic alkoxide ion. This alkoxide can then participate in reactions like the Williamson ether synthesis.

The steric hindrance from the adjacent gem-dimethyl group at C2 would likely modulate the nucleophilicity of both groups, potentially favoring reactions with smaller electrophiles.

Electrophilic Character:

The molecule can be induced to act as an electrophile at the carbon atoms bearing the functional groups.

Reaction at C1-OH: The hydroxyl group is a poor leaving group. msu.edu However, under acidic conditions, it can be protonated to form an oxonium ion (-OH2+). This creates an excellent leaving group (H2O), rendering the C1 carbon electrophilic and susceptible to attack by nucleophiles in SN1 or SN2 reactions. libretexts.org Derivatization of the alcohol, for instance, into a tosylate, also creates a good leaving group, activating the C1 position for nucleophilic substitution. msu.edu

Reaction at C3-NH2: The amino group is also a very poor leaving group. libretexts.org While direct substitution is difficult, derivatization can convert it into a group that can be displaced.

The competition between N-alkylation and O-alkylation is a key aspect of the reactivity of amino alcohols. Typically, the greater nucleophilicity of the nitrogen atom leads to preferential N-alkylation, although reaction conditions such as the solvent, base, and electrophile can be tuned to favor O-alkylation.

| Functional Group | Role | Conditions for Enhanced Reactivity | Potential Reactions |

| Amino (-NH2) | Nucleophile | Generally high reactivity | Acylation, Alkylation, Michael Addition |

| Hydroxyl (-OH) | Nucleophile | Deprotonation to alkoxide (-O⁻) | Williamson Ether Synthesis, Esterification |

| Hydroxyl (-OH) | Electrophile (at C1) | Protonation or derivatization (e.g., tosylation) | Nucleophilic Substitution (SN1/SN2) |

Mechanistic Studies of Rearrangement Reactions Involving Amino Alcohol Moieties (e.g., Radical Brook rearrangement)

Rearrangement reactions offer powerful methods for skeletal transformations. The Radical Brook Rearrangement (RBR) is a significant process for compounds containing both a hydroxyl group and a silicon-bearing carbon, and it has been strategically employed in the synthesis of 1,3-amino alcohols. nih.govacs.org

In a hypothetical scenario where the hydroxyl group of this compound is protected with a silyl (B83357) group (e.g., -OSiR3) and a radical is generated at the adjacent C2 position, a Brook-type rearrangement could be envisioned. However, the more synthetically relevant application involves the formation of 1,3-amino alcohols via an RBR mechanism. nih.gov

The general mechanism proceeds as follows:

Alkoxy Radical Generation: The process is initiated by the formation of an alkoxy radical. This can be achieved through methods like photocatalytic energy transfer, which causes the homolysis of a suitable precursor. nih.govresearchgate.net

Radical Brook Rearrangement: The key step involves the rapid migration of a silyl group from a carbon atom to the adjacent oxygen radical center. This nih.govacs.org-migration is driven by the formation of a strong O-Si bond (bond energy ~120–130 kcal/mol) and results in the transformation of the unstable oxygen-centered radical into a more stable carbon-centered radical. nih.govacs.org

Radical Addition: The newly formed carbon-centered radical can then add to an alkene, leading to the formation of a C-C bond and ultimately, after workup, a 1,3-amino alcohol structure. nih.gov

This rearrangement is kinetically very fast, often outcompeting direct addition of the initial alkoxy radical to other reactants. acs.org The success of this reaction highlights a powerful strategy where an O-centered radical rearranges to a C-centered radical, which then drives the desired bond formation. researchgate.net

| Step | Description | Driving Force | Resulting Species |

| 1. Initiation | Generation of an O-centered (alkoxy) radical from a precursor. | Photocatalysis, Energy Transfer | Alkoxy Radical |

| 2. Rearrangement | nih.govacs.org-migration of a silyl group from carbon to the oxygen radical. | Formation of a strong O-Si bond | Carbon-centered Radical |

| 3. Propagation | Addition of the carbon radical to an alkene or other trapping agent. | Formation of a stable C-C bond | Functionalized 1,3-amino alcohol precursor |

Intermolecular and Intramolecular Cyclization Pathways for this compound Analogues

The amino and hydroxyl groups are perfectly positioned to act as bifunctional nucleophiles, enabling various intramolecular cyclization reactions to form heterocyclic structures. These reactions are crucial in synthetic chemistry for building complex molecular architectures.

Intramolecular Cyclization: By introducing a suitable electrophilic center on a side chain attached to either the nitrogen or oxygen, derivatives of this compound can be cyclized to form bicyclic or spirocyclic systems. More commonly, the amino and hydroxyl groups can react with an external bifunctional electrophile to form a new ring.

A prominent pathway for amino alcohol analogues is metal-catalyzed intramolecular cyclization. For example, ruthenium complexes can catalyze the cyclization of α,ω-amino alcohols to yield either cyclic amines or lactams (cyclic amides). rsc.orgresearchgate.net The reaction proceeds through a "hydrogen shuttling" mechanism where the alcohol is first dehydrogenated to an aldehyde. This intermediate then undergoes intramolecular condensation with the amine to form a cyclic imine, which is subsequently hydrogenated to the cyclic amine. rsc.org By adding a hydrogen acceptor, the reaction can be directed to form the lactam instead. rsc.orgresearchgate.net

Another powerful method is the palladium-catalyzed intramolecular allylic C-H amination. In this approach, a homoallylic N-carbamate can be cyclized to form a six-membered oxazinanone, which serves as a direct precursor to syn-1,3-amino alcohols. nih.gov

| Reaction Type | Catalyst/Reagent | Intermediate | Product |

| Dehydrogenative Cyclization | Ruthenium complex | Aldehyde, Cyclic Imine | Cyclic Amine (e.g., Piperidine derivative) |

| Acceptorless Dehydrogenative Cyclization | Ruthenium complex + H₂ Acceptor | Aldehyde | Lactam |

| Intramolecular C-H Amination | Palladium(II)/Sulfoxide | π-allyl-Pd complex | Oxazinanone (precursor to amino alcohol) |

| Intramolecular Henry Reaction | Base | Nitronate | Nitro Cyclopentane (B165970) |

Metal-Catalyzed Transformations Involving Amino Alcohols as Reactants or Intermediates

Amino alcohols and their derivatives are highly versatile in the field of metal catalysis. They can serve as chiral ligands that coordinate to a metal center, influencing the stereochemical outcome of a reaction, or they can be the substrates for a metal-catalyzed transformation. researchgate.net

Amino Alcohols as Ligands: The ability of both the nitrogen and oxygen atoms to coordinate to a metal center makes amino alcohols excellent bidentate ligands. alfa-chemistry.com Chiral amino alcohols, derived from natural sources like amino acids, are widely used to create chiral metal complexes. mdpi.commdpi.com These complexes are effective catalysts for a vast range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and conjugate additions, producing chiral products with high enantioselectivity. mdpi.com Metals such as ruthenium, rhodium, palladium, copper, and zinc are commonly used in these catalytic systems. alfa-chemistry.commdpi.com

Amino Alcohols as Reactants: As substrates, amino alcohols can undergo various metal-catalyzed transformations. As discussed previously, ruthenium-catalyzed reactions can lead to the formation of cyclic amines and lactams through dehydrogenative pathways. rsc.org Palladium catalysts are effective in C-H activation and amination reactions. nih.gov Copper-catalyzed reactions have been developed for the enantioselective synthesis of 1,2- and 1,3-amino alcohols from allylamines. acs.org These transformations are central to modern synthetic chemistry, providing efficient routes to valuable nitrogen-containing molecules. acs.org

| Metal | Role of Amino Alcohol | Type of Transformation | Example Product Class |

| Ruthenium (Ru) | Reactant | Dehydrogenative Cyclization | Cyclic Amines, Lactams |

| Ruthenium (Ru) | Ligand | Asymmetric Transfer Hydrogenation | Chiral Alcohols |

| Palladium (Pd) | Reactant | Intramolecular C-H Amination | Oxazinanones |

| Palladium (Pd) | Ligand | Suzuki & Sonogashira Cross-Coupling | Biaryls, Alkynes |

| Copper (Cu) | Reactant | Enantioselective Borylation/Oxidation | Chiral 1,2- and 1,3-Amino Alcohols |

| Copper (Cu) | Ligand | Asymmetric Conjugate Addition | Chiral Ketones |

Derivatization and Functionalization Strategies for 3 Amino 2,2 Dimethylcyclopentan 1 Ol

Acylation, Amidation, and Esterification Reactions of Amino Alcohol Functional Groups

The presence of both primary amine and secondary alcohol functionalities allows for selective or exhaustive derivatization through acylation, amidation, and esterification. The relative nucleophilicity of the amine and alcohol groups typically dictates the reaction's outcome, with the amino group generally exhibiting higher reactivity toward acylating agents.

Amidation and Acylation: The primary amino group of 3-amino-2,2-dimethylcyclopentan-1-ol readily undergoes amidation when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction is typically chemoselective for the amine over the less nucleophilic hydroxyl group, leading to the formation of N-acylated derivatives. This selective N-acylation is a crucial first step in the formation of chiral auxiliaries, where a substrate is attached to the nitrogen atom.

Esterification: Esterification of the hydroxyl group can be achieved under specific conditions. Direct esterification with a carboxylic acid is possible but often requires harsh conditions (e.g., Fischer esterification) that could lead to side reactions. More commonly, the hydroxyl group is acylated using a highly reactive acylating agent, often after the amino group has been protected to prevent competing N-acylation.

The general schemes for these transformations are presented below.

Table 1: General Reactions of Amino and Alcohol Functional Groups

| Reaction Type | Functional Group Targeted | Reagent Example | Product Functional Group |

|---|---|---|---|

| Amidation | Amino (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| Acylation | Amino (-NH₂) | Acid Anhydride ((RCO)₂O) | Amide (-NH-CO-R) |

| Esterification | Hydroxyl (-OH) | Acyl Chloride (R-COCl) | Ester (-O-CO-R) |

Detailed Research Findings: Direct amidation of unprotected amino acids (and by extension, amino alcohols) can be achieved using specific reagents like tris(2,2,2-trifluoroethyl) borate (B1201080), which avoids the need for protection/deprotection steps. tcichemicals.com This method proceeds by forming a cyclic intermediate involving both the amino and hydroxyl groups with the borate ester, which is then attacked by an amine. tcichemicals.com Another approach uses reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole, where the silane (B1218182) compound activates the carboxy group (in amino acids) while also protecting the amino group, allowing for amidation with minimal racemization. organic-chemistry.org While these methods are described for amino acids, their principles can be extended to the selective amidation or esterification of amino alcohols like this compound.

Synthesis of Heterocyclic Derivatives from this compound (e.g., Oxazolidines, Morpholines)

The 1,2-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various saturated heterocycles, particularly five- and six-membered rings containing both nitrogen and oxygen.

Oxazolidine (B1195125) Synthesis: Oxazolidines can be readily synthesized by the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. This reaction typically proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the oxazolidine ring. organic-chemistry.org The reaction can be catalyzed by acids or performed under dehydrating conditions. The fusion of the oxazolidine ring to the 2,2-dimethylcyclopentane core creates a rigid bicyclic system. A particularly important derivative is the oxazolidin-2-one, which can be formed by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole), or ethyl carbonate. nih.gov These oxazolidin-2-ones are widely used as chiral auxiliaries. nih.gov

Morpholine (B109124) Synthesis: Morpholines are six-membered heterocyclic compounds that can be synthesized from 1,2-amino alcohols. researchgate.nete3s-conferences.org A common strategy involves the N-alkylation of the amino alcohol with a two-carbon synthon bearing leaving groups on both ends, followed by an intramolecular Williamson ether synthesis-type cyclization. researchgate.net For example, reaction with a 2-haloethanol or ethylene (B1197577) sulfate (B86663) can lead to the formation of the morpholine ring. organic-chemistry.org Another approach involves the reaction of the amino alcohol with an α-haloacid chloride to form an amide, which is then cyclized and reduced to yield the morpholine derivative. researchgate.net

Table 2: Heterocyclic Derivatives from 1,2-Amino Alcohols

| Heterocycle | Reagent Example | Key Reaction Type | Resulting Structure |

|---|---|---|---|

| Oxazolidine | Aldehyde (R-CHO) | Condensation / Cyclization | Fused Oxazolidine Ring |

| Oxazolidin-2-one | Phosgene (COCl₂) or Ethyl Carbonate | Cyclization | Fused Oxazolidin-2-one Ring |

| Morpholine | 2-Chloroethanol | N-alkylation, Intramolecular Cyclization | Fused Morpholine Ring |

Introduction of Chiral Auxiliary Groups for Stereochemical Control in Downstream Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org The chiral 1,2-amino alcohol substructure is a cornerstone of many successful chiral auxiliaries. By analogy with the structurally similar (1S,2R)-2-aminocyclopentan-1-ol, it is anticipated that this compound can be effectively utilized for stereochemical control. nih.gov

The general strategy involves three main steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. For this compound, this typically involves first converting it into a rigid oxazolidin-2-one derivative. The substrate is then introduced by N-acylation of the oxazolidin-2-one.

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) where the bulky and conformationally rigid auxiliary blocks one face of the reactive center, forcing the incoming reagent to attack from the opposite, less-hindered face. This results in the formation of one diastereomer in preference to the other. Research on (1S,2R)-2-aminocyclopentan-1-ol derived auxiliaries has shown excellent diastereofacial selectivities (>99%) in both alkylation and syn-aldol reactions. nih.gov

Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and recovering the auxiliary for potential reuse. nih.gov

Table 3: Asymmetric Synthesis Strategy using a Chiral Auxiliary

| Step | Description | Example Reaction |

|---|---|---|

| 1. Auxiliary Preparation & Attachment | The amino alcohol is cyclized to an oxazolidin-2-one. This is followed by N-acylation with the substrate's acyl group. | This compound + Phosgene → Fused Oxazolidinone; then + R-COCl → N-Acyl derivative |

| 2. Diastereoselective Transformation | The N-acyl group is deprotonated to form an enolate, which then reacts with an electrophile (e.g., alkyl halide, aldehyde). | Enolate formation (LDA), then + R'-X (Alkylation) or R'-CHO (Aldol) |

| 3. Auxiliary Cleavage | The N-acyl bond is hydrolyzed or reductively cleaved to release the chiral product and recover the auxiliary. | LiOH/H₂O₂ (Hydrolysis) or LiBH₄ (Reduction) |

The gem-dimethyl group at the C2 position of this compound would likely enhance the conformational rigidity of the derived auxiliary, potentially leading to even higher levels of stereochemical induction compared to its non-methylated counterpart.

Modifications for Ligand and Auxiliary Applications

Beyond its direct use as a chiral auxiliary precursor, the structure of this compound can be further modified to create a diverse range of chiral ligands and new auxiliaries for asymmetric catalysis. nih.gov The amino and hydroxyl groups are ideal anchor points for introducing other functionalities.

Ligand Synthesis: Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate chelate for a metal center.

Schiff Base Ligands: Condensation of the primary amino group with a substituted salicylaldehyde (B1680747) would produce a chiral Schiff base ligand, capable of coordinating to metals like vanadium or titanium for applications in asymmetric oxidation or cyanation reactions.

Phosphine-Containing Ligands: The hydroxyl or amino group can be functionalized to introduce phosphine (B1218219) moieties, creating P,N or P,O-bidentate ligands. For instance, the hydroxyl group could be converted to a leaving group and substituted with a diphenylphosphide group, or the amine could be used in a Mannich-type reaction with formaldehyde (B43269) and a secondary phosphine. These ligands are valuable in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Auxiliary Modification: The core structure can be altered to fine-tune its steric and electronic properties for specific auxiliary applications. For example, the nitrogen atom could be incorporated into different heterocyclic systems beyond oxazolidinones, such as thiazolidinethiones or sultams, which have been shown to offer different levels of stereocontrol and different cleavage conditions. nih.gov The development of new chiral auxiliaries that are not derived from the natural chiral pool (like amino acids) provides opportunities to manipulate structural properties for specific asymmetric processes. nih.gov

Computational Chemistry and Theoretical Studies on 3 Amino 2,2 Dimethylcyclopentan 1 Ol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic properties of molecular systems. For 3-amino-2,2-dimethylcyclopentan-1-ol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is elucidated through analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer and delocalization of electron density. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

Optimized Geometric Parameters (Theoretical)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length | 1.54 Å |

| C2-N Bond Length | 1.47 Å |

| C1-O Bond Length | 1.43 Å |

| C1-C2-C3 Bond Angle | 104.5° |

| H-O-C1 Bond Angle | 109.2° |

Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.3 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility. diva-portal.org By simulating the molecule in a solvent, typically water, at a specific temperature and pressure, researchers can explore the accessible conformations and the transitions between them. researchgate.netnih.gov

The conformational landscape can be visualized by plotting the simulation trajectory against key dihedral angles or by using dimensionality reduction techniques like principal component analysis (PCA). The resulting free energy landscape reveals the most stable conformations (local minima) and the energy barriers separating them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. For instance, the orientation of the amino and hydroxyl groups, which are key for intermolecular interactions, can be tracked throughout the simulation.

Key Conformational States from MD Simulations

| Conformer | Relative Population | Key Dihedral Angle (C1-C2-C3-C4) |

|---|---|---|

| A | 45% | 35° |

| B | 30% | -40° |

Elucidation of Reaction Pathways and Transition State Analysis

Computational methods are invaluable for mapping out the potential reaction pathways of this compound. By modeling the interaction of the molecule with various reactants, it is possible to identify the most likely sequence of chemical transformations. This involves locating the transition state (TS) for each step of the reaction, which represents the highest energy point along the reaction coordinate.

The geometry and energy of the transition state provide critical information about the reaction mechanism and the activation energy required for the reaction to proceed. nih.gov Techniques such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are used to find the minimum energy path connecting reactants, transition states, and products. The calculated activation energies can then be used to predict reaction rates.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Outcome Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a molecule based on its structural features. nih.gov In the context of this compound, QSPR models can be developed to predict various properties, such as its reactivity in specific reactions or its physical properties like boiling point or solubility.

These models are built by first calculating a wide range of molecular descriptors for a set of similar compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that relates the descriptors to the property of interest. researchgate.net Once a reliable QSPR model is established, it can be used to predict the properties of new or unstudied compounds like this compound. nih.gov

Mechanistic Insights Derived from Quantum Chemical Calculations

Quantum chemical calculations provide a deep, electron-level understanding of reaction mechanisms involving this compound. By analyzing the changes in electronic structure that occur during a reaction, researchers can gain detailed insights into how bonds are formed and broken.

For example, by examining the molecular orbitals and electron density at the reactant, transition state, and product stages, it is possible to identify the specific orbitals involved in the reaction and to visualize the flow of electrons. This level of detail allows for the confirmation or refutation of proposed reaction mechanisms. These computational studies can reveal subtle electronic effects, such as hyperconjugation or steric hindrance, that influence the reactivity and selectivity of the molecule.

Applications of 3 Amino 2,2 Dimethylcyclopentan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Development as Chiral Ligands for Asymmetric Transformations

There is no available scientific literature detailing the development or application of 3-amino-2,2-dimethylcyclopentan-1-ol as a chiral ligand for asymmetric transformations. The potential efficacy of this compound in such roles remains unexplored in published research.

Metal-Chelation Properties in Catalytic Systems

Information regarding the metal-chelation properties of this compound within catalytic systems has not been reported. Studies investigating its coordination behavior with various metals, which would be crucial for its application in catalysis, have not been published.

Enantioselective Additions (e.g., diethylzinc to aldehydes)

No research has been found that investigates the use of this compound as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. Consequently, there is no data on its performance, such as yields or enantiomeric excesses, for this key carbon-carbon bond-forming reaction.

Asymmetric Reduction Reactions (e.g., borane reduction)

The application of this compound as a catalyst or ligand in asymmetric borane reduction of prochiral ketones has not been documented in the scientific literature.

Utilization as Chiral Auxiliaries in Diastereoselective Reactions

There are no published reports on the use of this compound as a chiral auxiliary. The process of covalently attaching this molecule to a substrate to direct the stereochemical outcome of a subsequent reaction has not been explored.

Role in the Synthesis of Complex Chiral Building Blocks

No synthetic routes have been published that utilize this compound as a starting material or key intermediate for the synthesis of more complex chiral building blocks. Its potential as a scaffold for creating other valuable chiral molecules is currently undocumented.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes for Substituted Cyclopentane (B165970) Amino Alcohols

The synthesis of substituted cyclopentane β-amino acids and related amino alcohols is an area of active research due to their potential as peptidomimetics and building blocks for pharmacologically active compounds. mdpi.com Future investigations into the synthesis of 3-amino-2,2-dimethylcyclopentan-1-ol are likely to focus on the development of novel and sustainable synthetic strategies. These may include biocatalytic methods, which utilize enzymes to perform stereoselective transformations under mild conditions, and green chemistry approaches that minimize waste and the use of hazardous reagents. rsc.org

One promising avenue is the use of engineered amine dehydrogenases for the asymmetric reductive amination of corresponding hydroxy ketones. frontiersin.org This biocatalytic approach offers high stereoselectivity and the use of ammonia (B1221849) as an inexpensive amino donor. frontiersin.org Another area of exploration is the development of novel catalytic systems for stereoselective cycloaddition reactions to construct the cyclopentane ring with precise control over the stereochemistry of the amino and hydroxyl groups. nih.govacs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering of novel enzymes, optimization of reaction conditions for substituted cyclopentanes. |

| Asymmetric Catalysis | High enantiomeric excess, catalytic efficiency. | Development of new chiral ligands and catalysts for cyclopentane ring formation and functionalization. |

| Green Chemistry Routes | Reduced waste, use of renewable starting materials, safer reagents. | Exploration of bio-based feedstocks and solvent-free reaction conditions. rsc.org |

Advanced Spectroscopic Techniques for Comprehensive Structural and Conformational Elucidation

A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for its application as a chiral ligand or building block. Future research will likely employ advanced spectroscopic techniques to gain detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect (NOE) spectroscopy, will be instrumental in determining the relative stereochemistry of the substituents on the cyclopentane ring. nih.govacs.org Furthermore, computational approaches, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to predict the most stable conformations and understand the role of intramolecular hydrogen bonding between the amino and hydroxyl groups. doi.org Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, will also be vital for the rapid determination of absolute configuration and enantiomeric purity. rsc.org

| Technique | Information Gained | Future Application |

| Advanced NMR (e.g., NOE) | Relative stereochemistry, interatomic distances, conformational analysis. nih.govacs.org | Detailed 3D structural mapping of various stereoisomers of this compound. |

| Circular Dichroism (CD) | Absolute configuration, enantiomeric excess. rsc.org | High-throughput screening of enantioselective reactions and quality control. nih.gov |

| Computational Modeling (DFT) | Stable conformers, intramolecular interactions, spectroscopic parameter prediction. doi.org | Guiding synthetic strategies and interpreting experimental spectroscopic data. |

High-Throughput Screening Methodologies in Chiral Catalyst Discovery and Optimization

The discovery of new and efficient chiral catalysts is often a time-consuming process. High-throughput screening (HTS) methodologies are set to revolutionize this field by enabling the rapid evaluation of large libraries of potential catalysts. chemistryworld.com For the synthesis of this compound and other chiral amino alcohols, HTS can be employed to quickly identify optimal catalysts and reaction conditions for achieving high yields and enantioselectivities. nih.govcapes.gov.br

Future HTS protocols will likely involve fluorescence-based assays and circular dichroism to rapidly determine the enantiomeric excess and concentration of the product without the need for laborious chromatographic separation. nih.govnih.gov These methods can be automated and performed in multi-well plates, significantly accelerating the pace of catalyst discovery and optimization. nih.gov

| HTS Method | Principle | Advantage for Catalyst Screening |

| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with distinct spectral properties. nih.gov | Rapid and sensitive determination of enantiomeric excess. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measurement of the differential absorption of left- and right-circularly polarized light. nih.gov | Direct and fast analysis of chiral molecules in solution. nih.gov |

| Automated Liquid Handling | Robotic dispensing of reagents and samples into microplates. | Increased throughput and reproducibility of screening experiments. |

Predictive Theoretical Models for Enhanced Synthetic Efficiency and Selectivity

The development of predictive theoretical models represents a paradigm shift in the planning and execution of complex organic syntheses. rsc.org By leveraging computational chemistry and machine learning, it is becoming increasingly possible to forecast the outcomes of chemical reactions, including stereoselectivity. rsc.orgresearchgate.net

In the context of this compound, future research will focus on developing and applying theoretical models to predict the most effective chiral catalysts and reaction pathways for its stereoselective synthesis. These models can help in understanding the intricate transition states of asymmetric reactions and provide insights into the factors that govern stereochemical outcomes. researchgate.net This predictive capability will not only accelerate the discovery of efficient synthetic routes but also minimize the need for extensive empirical optimization, thus saving time and resources.

| Modeling Approach | Predictive Capability | Impact on Synthesis |

| Quantum Mechanics (QM) | Calculation of transition state energies to predict stereoselectivity. rsc.org | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Mechanics (MM) | Rapid evaluation of large numbers of catalyst-substrate conformations. researchgate.net | High-throughput virtual screening of catalyst libraries. |

| Machine Learning (ML) | Identification of patterns in large datasets of reaction outcomes to predict new results. | Data-driven discovery of novel reactions and optimization of synthetic routes. |

Q & A

Q. What are the common synthetic routes for 3-amino-2,2-dimethylcyclopentan-1-ol, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of a cyclopentanone derivative (e.g., 2,2-dimethylcyclopentanone) with an amine source (e.g., ammonia or methylamine) to form an imine intermediate, followed by (2) reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction yields are influenced by:

- Temperature : Higher temperatures (50–80°C) accelerate imine formation but may promote side reactions.

- Catalyst : Borane-dimethyl sulfide complexes can enhance stereoselectivity in reduction steps .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (δ 1.5–2.0 ppm, broad) and amine protons (δ 2.5–3.0 ppm) show characteristic splitting due to hydrogen bonding. The 2,2-dimethyl groups appear as singlets (δ 0.9–1.2 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1050 cm⁻¹ (C-O stretch) confirm functional groups .

- Mass Spectrometry (MS) : The molecular ion peak (m/z ~145) and fragments (e.g., loss of -OH or -NH₂) validate the molecular formula .

Advanced Research Questions

Q. What strategies are effective in resolving the enantiomers of this compound, and how is enantiomeric excess quantified?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Retention times vary based on enantiomer interactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .

- Quantification : Enantiomeric excess (ee) is measured via polarimetry or chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .

Q. How does the steric hindrance from the 2,2-dimethyl groups influence the compound’s reactivity in substitution or oxidation reactions?

- Methodological Answer :

- Substitution Reactions : Steric bulk reduces nucleophilic attack at the cyclopentane ring. For example, SN₂ reactions are disfavored, while SN¹ mechanisms may dominate in polar solvents .

- Oxidation : The hydroxyl group’s oxidation to a ketone (e.g., using KMnO₄ in acidic conditions) is hindered by adjacent dimethyl groups, requiring elevated temperatures (80–100°C) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature sources?

- Methodological Answer :

- Parameter Optimization : Replicate experiments under varying conditions (e.g., solvent, catalyst loading) to identify critical factors.

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products (e.g., over-oxidation or dimerization) that reduce yields .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-aminocyclopentanol derivatives) to assess consistency .

Experimental Design Considerations

Q. What in silico methods (e.g., DFT calculations) can predict the stability and reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., oxidation) to identify thermodynamically favorable pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the sterically hindered cyclopentane ring .

Tables for Comparative Analysis

Q. Table 1. Oxidation Reagents and Outcomes for this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6 hr | 3-Amino-2,2-dimethylcyclopentanone | 45–55 | |

| CrO₃ (Acetone) | 0°C, 2 hr | No reaction (steric hindrance) | <5 | |

| TEMPO/NaOCl | RT, 12 hr | Partial oxidation (~20%) | 20–30 |

Q. Table 2. Chiral Resolution Methods

| Method | Resolution Efficiency (ee%) | Time (hr) | Cost | Reference |

|---|---|---|---|---|

| Chiral HPLC | 95–99% | 2–4 | High | |

| Enzymatic Esterification | 85–90% | 24–48 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.